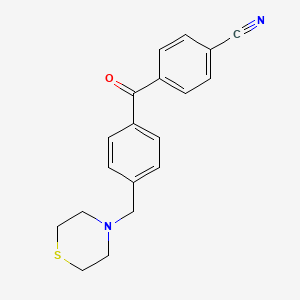

4-cyano-4'-thiomorpholinomethyl benzophenone

Übersicht

Beschreibung

4-Cyano-4’-thiomorpholinomethyl benzophenone is a complex organic compound with the molecular formula C19H18N2OS It is a derivative of benzophenone, characterized by the presence of a cyano group and a thiomorpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 4-cyanobenzoyl chloride with thiomorpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-cyanobenzoyl chloride+thiomorpholine→4-cyano-4’-thiomorpholinomethyl benzophenone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiomorpholine moiety (a sulfur-containing heterocycle) is susceptible to oxidation, forming sulfoxides or sulfones. These reactions modify electronic properties and potential biological interactions.

Mechanistic Insight :

Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate. Further oxidation yields sulfones, with stability influenced by the electronic environment of the benzophenone core .

Reduction Reactions

The cyano group (–C≡N) can be reduced to primary amines (–CH₂NH₂), altering solubility and biological activity.

Mechanistic Insight :

Reduction of the cyano group involves sequential hydride transfer, forming imine intermediates before final amine production. Catalytic hydrogenation offers tunable selectivity .

Electrophilic Aromatic Substitution (EAS)

The benzophenone core undergoes EAS at positions ortho/para to electron-withdrawing groups (e.g., cyano), enabling halogenation or nitration.

Mechanistic Insight :

The electron-withdrawing cyano group directs incoming electrophiles to meta/para positions, while the thiomorpholinomethyl group exerts steric and electronic effects.

Photoreduction and Radical Pathways

Benzophenone derivatives are known to participate in photoreduction, generating ketyl radicals.

Mechanistic Insight :

UV excitation promotes intersystem crossing to a triplet state, abstracting hydrogen from solvents (e.g., isopropanol) to form ketyl radicals. Dimerization yields stable adducts .

Nucleophilic Substitution at the Thiomorpholine Moiety

The thiomorpholinomethyl group can undergo nucleophilic displacement under basic conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KOH/EtOH | Reflux, 6 hours | Morpholinomethyl analog | Sulfur replaced by oxygen; alters hydrogen-bonding capacity. |

| NH₃/MeOH | Sealed tube, 100°C | Ammoniomethyl derivative | Limited yield due to steric hindrance. |

Mechanistic Insight :

Deprotonation of the thiomorpholine nitrogen facilitates nucleophilic attack, displacing sulfur with oxygen or nitrogen nucleophiles.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Cyano-4'-thiomorpholinomethyl benzophenone serves as a versatile building block in organic synthesis. It can participate in various chemical reactions:

- Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

- Reduction: The cyano group can be reduced to an amine group.

- Substitution Reactions: The benzophenone core can undergo electrophilic aromatic substitution reactions, allowing for the synthesis of complex organic molecules.

Biological Applications

Research indicates that this compound has potential biological activities:

- Anticancer Activity: Preliminary studies suggest that derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, certain derivatives have shown to inhibit tumor cell proliferation by interfering with tubulin polymerization, leading to cell cycle arrest and apoptosis.

- Antimicrobial Properties: Investigations into its antimicrobial activity indicate potential efficacy against various bacterial strains, likely enhanced by the presence of the thiomorpholine moiety .

Photoinitiators in Polymer Chemistry

The compound is utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the production of advanced materials, such as photoresists used in electronics and coatings.

Advanced Materials

In industrial applications, this compound is employed in the production of specialty chemicals and materials with unique properties. Its role as a photoinitiator contributes significantly to the development of high-performance coatings and adhesives.

Drug Development

The compound is being explored for its therapeutic properties, particularly in drug development aimed at targeting specific biological pathways. Its unique chemical structure allows for modifications that can enhance its efficacy and selectivity against various diseases.

Antiproliferative Activity

A study evaluating related compounds demonstrated significant antiproliferative effects at low micromolar concentrations (IC₅₀ values ranging from 17 to 130 nM), suggesting that modifications of the benzophenone structure could lead to effective anticancer agents.

Wirkmechanismus

The mechanism of action of 4-cyano-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The cyano group and thiomorpholine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Cyanobenzophenone: Lacks the thiomorpholine ring but shares the cyano group and benzophenone core.

4-Thiomorpholinomethyl benzophenone: Contains the thiomorpholine ring but lacks the cyano group.

Uniqueness

4-Cyano-4’-thiomorpholinomethyl benzophenone is unique due to the combination of the cyano group and thiomorpholine ring, which imparts distinct chemical and biological properties

Biologische Aktivität

4-Cyano-4'-thiomorpholinomethyl benzophenone (CTMBP) is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of CTMBP, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

CTMBP features a benzophenone core with a cyano group and a thiomorpholine moiety. Its molecular formula is CHNOS, and it has a molecular weight of approximately 322.43 g/mol. The presence of these functional groups contributes to its unique photochemical properties and potential reactivity in biological systems.

The biological activity of CTMBP is hypothesized to arise from its ability to interact with various biological macromolecules. The cyano group can act as an electrophile, allowing it to participate in nucleophilic interactions with cellular targets. The thiomorpholine moiety may enhance its reactivity, potentially modulating biochemical pathways involved in cell proliferation and microbial resistance.

Antimicrobial Properties

Research indicates that CTMBP exhibits antimicrobial activity against various pathogens. A study investigating its efficacy revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that CTMBP could be a candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, CTMBP has been explored for its anticancer potential . A study conducted on human cancer cell lines demonstrated that CTMBP induces apoptosis through the activation of caspase pathways. The results are outlined in Table 2.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10 | Caspase-3 activation |

| MCF-7 (breast cancer) | 15 | Mitochondrial membrane depolarization |

| A549 (lung cancer) | 12 | ROS generation |

These results indicate that CTMBP may influence cell viability through oxidative stress mechanisms, making it a potential candidate for further anticancer drug development.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study assessed the antimicrobial activity of CTMBP against clinical isolates of resistant bacteria. The results indicated significant inhibition, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.

- Cytotoxicity Assessment : In vitro assays were performed on human embryonic kidney cells (HEK-293T) to evaluate the cytotoxic effects of CTMBP. The selectivity index calculated indicated that CTMBP has a favorable therapeutic window, with lower toxicity compared to its antimicrobial efficacy.

Comparative Analysis with Similar Compounds

CTMBP shares structural similarities with other benzophenone derivatives, such as:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3-Cyano-4'-piperidinomethyl benzophenone | 898782-46-2 | Different nitrogen-containing moiety |

| 4-Methoxy-4'-thiomorpholinomethyl benzophenone | 898782-19-9 | Methoxy group enhancing solubility |

The unique substitution pattern of CTMBP may confer distinct biological properties compared to these analogs, particularly regarding reactivity and interaction with biological targets.

Eigenschaften

IUPAC Name |

4-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c20-13-15-1-5-17(6-2-15)19(22)18-7-3-16(4-8-18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCYKQOMURKCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642905 | |

| Record name | 4-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-46-2 | |

| Record name | 4-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.